6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
Description
6-Methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a quinoline-derived compound featuring a methoxy group at position 6, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a 4-methylphenyl (para-tolyl) substituent on the quinolin-4-amine nitrogen. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfonyl) groups, which may influence its physicochemical properties and biological activity.
Key structural features:
- Quinoline core: A bicyclic aromatic system known for diverse biological interactions.
- 6-Methoxy group: Enhances lipophilicity and may modulate electronic effects.
- N-(4-Methylphenyl): A para-substituted aryl group that may influence binding affinity in target proteins.
Properties
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-4-8-18(9-5-16)26-24-21-14-19(29-3)10-13-22(21)25-15-23(24)30(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSZTZWNXNAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine.
Reduction: Formation of 6-methoxy-3-(4-methylbenzenesulfanyl)-N-(4-methylphenyl)quinolin-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1. Medicinal Chemistry
The compound has been studied for its anticancer properties , particularly as an inhibitor of KIF18A, a motor protein implicated in cancer cell proliferation. Inhibiting KIF18A may disrupt mitotic processes in cancer cells, offering a potential therapeutic pathway for cancer treatment .
2. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest it may exhibit activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
3. Anti-inflammatory Properties
Research indicates that compounds with similar structural features often possess anti-inflammatory effects. This compound could potentially be explored for its ability to modulate inflammatory pathways within the body.
4. Coordination Chemistry
Due to its unique functional groups, this compound can serve as a ligand in coordination chemistry, facilitating the synthesis of more complex molecules or materials with specific properties.
Case Study 1: KIF18A Inhibition
In a study examining the inhibitory effects on KIF18A, researchers utilized surface plasmon resonance techniques to quantify the binding affinity of the compound. The results indicated that 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine binds effectively to KIF18A, suggesting a mechanism for its anticancer activity.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated notable inhibition zones, indicating potential therapeutic applications in treating bacterial infections. Further investigations are warranted to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with DNA: Intercalating into DNA strands, thereby affecting gene expression and cell proliferation.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Research Findings and Gaps
Activity vs. Solubility Trade-off : Sulfonyl groups improve target engagement but reduce solubility, necessitating formulation optimization .
Substituent Positioning : Methoxy at position 6 (vs. 7 in NQ15) may alter π-stacking interactions in biological targets .
Unanswered Questions: No direct data on the target compound’s pharmacokinetics or toxicity. Further in vitro and in vivo studies are required.
Biological Activity
6-Methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 895649-83-9
This structure includes a quinoline core substituted with a methoxy group and a sulfonyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
- Introduction of the Methoxy Group : Methylation of a hydroxyl group on the quinoline ring using methyl iodide or dimethyl sulfate in the presence of a base.
- Sulfonylation : The introduction of the sulfonyl group is performed using tosyl chloride under basic conditions.
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of KIF18A, a motor protein implicated in cancer cell proliferation. By inhibiting KIF18A, the compound may disrupt mitotic processes in cancer cells, presenting potential therapeutic applications in oncology.
Anticancer Activity
Recent research has indicated that quinoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies
- In Vitro Studies : In vitro studies have shown that derivatives of quinoline can induce apoptosis in cancer cells. For instance, one study reported that quinoline-based compounds led to significant reductions in cell viability in breast cancer cell lines when tested at varying concentrations .
- Mechanistic Insights : Another investigation into the mechanism revealed that these compounds could modulate signaling pathways associated with cell survival and proliferation, further supporting their potential as anticancer agents .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | KIF18A inhibition |
| N,N-diethyl-6-methoxy-3-tosylquinolin-4-amine | Enzyme interaction | Various enzyme targets |
| N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxoquinolin] | Antimicrobial | Disruption of bacterial cell walls |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfonylation of quinoline intermediates. For example, sulfonyl groups are introduced using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Optimization strategies include:
- Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions).
- Catalyst selection (e.g., palladium catalysts for coupling reactions in related quinoline syntheses) .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
- Yield Improvement : Evidence from analogous compounds shows yields ranging from 24% to 92%, depending on substituent reactivity and reaction conditions . Lower yields in some cases (e.g., 24% for bulky substituents) highlight the need for tailored solvent systems (e.g., DMF for polar intermediates) .
Q. How is structural elucidation performed for this compound using spectroscopic and analytical techniques?
- Key Techniques :
- 1H/13C NMR : Assign peaks based on quinoline core protons (e.g., aromatic protons at δ 7.2–8.3 ppm) and sulfonyl/methoxy groups (e.g., singlet for OCH3 at δ ~3.8 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C24H23N2O3S: 419.1432; observed deviations <2 ppm indicate purity) .
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl group orientation, as seen in structurally similar 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine .
Advanced Research Questions
Q. How do substituents on the quinoline core influence biological activity, and what methods are used to analyze structure-activity relationships (SAR)?
- Substituent Effects :
- Methoxy group : Enhances solubility and modulates electronic effects, potentially increasing binding affinity to targets like kinases or microbial enzymes .
- Sulfonyl group : Introduces steric bulk and hydrogen-bonding capacity, critical for target selectivity (e.g., antimalarial activity in sulfonamide-containing quinolines) .
- SAR Analysis :
- In vitro bioassays : Test derivatives against bacterial/malaria strains (e.g., Plasmodium falciparum IC50 values) to correlate substituents with potency .
- Computational docking : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify key binding motifs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Approaches :
- Dose-response studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to confirm potency thresholds .
- Structural analogs : Compare with derivatives like N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine, which showed 81.1% yield and antibacterial activity, to identify critical substituents .
- Batch reproducibility : Assess synthetic consistency (e.g., NMR purity >95%) to rule out impurity-driven discrepancies .
Q. What in vitro models are appropriate for evaluating antimalarial or antibacterial efficacy?
- Antimalarial :
- Use Plasmodium lactate dehydrogenase (pLDH) assays to measure parasite viability post-treatment .
- Antibacterial :
- Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Cytotoxicity : Pair efficacy studies with mammalian cell viability assays (e.g., HEK293 cells) to assess selectivity .
Data Contradiction Analysis Example
- Issue : A study reports high antimalarial activity (IC50 = 50 nM), while another shows no activity at 1 µM.
- Resolution :
- Verify assay conditions (e.g., parasite strain differences, incubation time).
- Re-synthesize the compound and confirm purity via HPLC .
- Test alongside a positive control (e.g., chloroquine) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
